molecular formula C17H19NO4 B248953 N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide

N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide

Cat. No. B248953
M. Wt: 301.34 g/mol
InChI Key: MQVUOWLUWCKMHB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide, also known as 4-Ethoxy-3-(3,4-methylenedioxyphenyl)-N-phenylbenzamide (EMD-386088), is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D1 receptor. The compound has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide involves its selective binding to the dopamine D1 receptor, which leads to the inhibition of the downstream signaling pathways. This results in the modulation of the dopaminergic system, which plays a crucial role in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide have been extensively studied in various animal models. The compound has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. It has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide in lab experiments include its potent and selective antagonism of the dopamine D1 receptor, which allows for the precise modulation of the dopaminergic system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide. One potential direction is the development of more potent and selective analogs of the compound for the treatment of neurological disorders. Another potential direction is the investigation of the compound's potential use in the treatment of other disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide is a multistep process that involves the reaction of 4-ethoxy-3-(3,4-methylenedioxyphenyl)propiophenone with aniline in the presence of a reducing agent to form the intermediate, N-(4-ethoxyphenyl)-3-(3,4-methylenedioxyphenyl)propanamide. This intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base to form the final product, N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound acts as a selective antagonist of the dopamine D1 receptor, which plays a crucial role in the regulation of motor function, cognition, and emotion.

properties

Product Name

N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-4-22-13-10-8-12(9-11-13)18-17(19)14-6-5-7-15(20-2)16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

MQVUOWLUWCKMHB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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